molecular formula C25H20ClNO4 B6182200 (3S)-7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 2411591-51-8

(3S)-7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B6182200
CAS RN: 2411591-51-8
M. Wt: 433.9
InChI Key:
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Description

The compound “(3S)-7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .

Scientific Research Applications

Peptide Synthesis

This compound is utilized in the synthesis of peptides. The (9H-fluoren-9-yl)methoxy carbonyl (Fmoc) group serves as a protective group for amino acids during the synthesis process . It is particularly useful in solid-phase peptide synthesis (SPPS), where the Fmoc group is removed by a base to reveal the free amine group of the amino acid, allowing for the sequential addition of amino acids to form peptides.

Mechanism of Action

Mode of Action

The presence of the fluoren-9-ylmethoxy carbonyl (fmoc) group suggests it may be involved in peptide synthesis . The Fmoc group is often used in the synthesis of peptides, where it serves as a protective group for the amino group .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s difficult to determine the exact biochemical pathways it affects. Given its potential role in peptide synthesis, it may influence protein synthesis and degradation pathways .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would greatly impact the compound’s bioavailability and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the stability of the Fmoc group can be affected by pH .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-7-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves the protection of the amine group, followed by the formation of the tetrahydroisoquinoline ring system, and then the introduction of the fluorenyl group and the chloro substituent. Finally, the protecting group is removed to yield the target compound.", "Starting Materials": [ "4-chlorobenzoic acid", "ethyl acetoacetate", "methylamine", "9H-fluorene", "methyl chloroformate", "triethylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "dichloromethane", "hexane" ], "Reaction": [ "Protection of the amine group with methyl chloroformate and triethylamine", "Condensation of the protected amine with ethyl acetoacetate to form the corresponding enamine", "Reduction of the enamine with sodium borohydride to yield the corresponding amine", "Cyclization of the amine with 4-chlorobenzoic acid in the presence of acetic acid to form the tetrahydroisoquinoline ring system", "Introduction of the fluorenyl group by reacting the tetrahydroisoquinoline with 9H-fluorene in the presence of hydrochloric acid", "Introduction of the chloro substituent by reacting the fluorenyl-tetrahydroisoquinoline with thionyl chloride", "Deprotection of the amine group with hydrochloric acid", "Purification of the product by recrystallization from methanol and dichloromethane, and washing with hexane" ] }

CAS RN

2411591-51-8

Molecular Formula

C25H20ClNO4

Molecular Weight

433.9

Purity

95

Origin of Product

United States

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